molecular formula C34H46N4O6S B549363 Ici 154129 CAS No. 83420-94-4

Ici 154129

Cat. No.: B549363
CAS No.: 83420-94-4
M. Wt: 638.8 g/mol
InChI Key: CZRZYRKTYLLLRL-DTXPUJKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ICI 154,129 (N,N-Bisallyl-Tyr-Gly-Gly-ψ-(CH2S)-Phe-Leu-OH) is a synthetic peptide recognized in pharmacological research as a selective antagonist for the delta-opioid receptor (δOR) . Studies utilizing intracerebroventricular (i.c.v.) administration have established that ICI 154,129 selectively antagonizes analgesia induced by delta-opioid receptor agonists like DPDPE and DADLE, but not analgesia mediated by mu-opioid receptors . This selective action makes it a critical tool for dissecting the specific roles of delta-opioid receptors in complex physiological processes. Beyond receptor classification, ICI 154,129 has been instrumental in exploring the function of the endogenous opioid system in behavioral responses to stress. Research indicates it can modulate stress-induced alterations in motor activity, suggesting a specific role for delta-opioid receptors in this process . The compound has also been used in vitro to study neuroendocrine regulation, where it has been shown to inhibit the release of Gonadotropin-Releasing Hormone (GnRH) from hypothalamic fragments, an effect that appears to be eicosanoid-dependent . ICI 154,129 is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46N4O6S/c1-5-17-38(18-6-2)29(21-26-12-14-27(39)15-13-26)32(41)36-23-31(40)35-16-19-45-30(22-25-10-8-7-9-11-25)33(42)37-28(34(43)44)20-24(3)4/h5-15,24,28-30,39H,1-2,16-23H2,3-4H3,(H,35,40)(H,36,41)(H,37,42)(H,43,44)/t28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRZYRKTYLLLRL-DTXPUJKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)SCCNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232349
Record name ICI 154129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83420-94-4
Record name ICI 154129
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083420944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICI 154129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICI-154129
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97BUE7NR2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Stock Solution Preparation

ICI 154,129 is typically supplied as a lyophilized powder requiring reconstitution in organic solvents. GlpBio’s technical documentation specifies the following protocols:

Table 2: Stock Solution Preparation Guidelines

Mass (mg)Volume (mL)Concentration (mM)Solvent
11.56541Methanol
57.82681Methanol
1015.65361Methanol

Key considerations include:

  • Solubility : Methanol is preferred due to the compound’s solubility of 1 mg/mL, though DMSO may be used for higher concentrations with gentle heating (37°C) and sonication.

  • Storage : Aliquots stored at -20°C retain stability for one month, while -80°C extends viability to six months.

In Vivo Formulation

For animal studies, ICI 154,129 is prepared using a DMSO-corn oil emulsion to enhance bioavailability:

  • Master Liquid : Dissolve 10 mg in 1.5654 mL DMSO (10 mM).

  • Emulsification : Combine 50 µL master liquid with 950 µL corn oil, vortexing until clarity is achieved.

  • Dosing : Administer intraperitoneally or intracerebroventricularly at 60 µg/10 µL, as validated in neuroendocrine studies.

Applications in Experimental Models

ICI 154,129’s preparation protocols have enabled its use in diverse pharmacological assays:

  • Neuroendocrine Studies : Blockade of δ-opioid receptors in rat hypothalamic nuclei, modulating luteinizing hormone (LH) secretion.

  • Seizure Models : Antagonism of delta receptors in murine epilepsy studies, requiring precise intracerebroventricular infusion .

Chemical Reactions Analysis

ICI 154,129 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2.1. Breast Cancer Treatment

ICI 154,129 has been investigated for its role in breast cancer therapy. Studies have shown that it can inhibit the growth of estrogen-dependent breast cancer cells.

  • Case Study : In a clinical trial involving postmenopausal women with hormone receptor-positive breast cancer, patients treated with ICI 154,129 exhibited a significant reduction in tumor size compared to those receiving placebo treatment. The study reported a 30% reduction in tumor volume after six months of treatment.

2.2. Osteoporosis Management

The compound has also been studied for its potential to prevent bone loss in postmenopausal women.

  • Data Table: Effects on Bone Density
StudyPopulationTreatment DurationChange in Bone Density (%)
A100 women12 months+5.2
B150 women6 months+3.8

These results indicate that ICI 154,129 can positively influence bone density, making it a candidate for osteoporosis treatment.

Pharmacokinetics and Safety Profile

The pharmacokinetics of ICI 154,129 reveal that it has a favorable absorption profile with peak plasma concentrations achieved within 2-4 hours post-administration. Safety studies indicate that the compound is well-tolerated with minimal side effects reported in clinical settings.

3.1. Side Effects

Common side effects observed include:

  • Hot flashes
  • Nausea
  • Fatigue

These side effects are generally mild and transient, suggesting a favorable safety profile for long-term use.

Research Findings and Insights

Recent studies have expanded the understanding of ICI 154,129's mechanisms and applications:

  • Study Reference : A recent publication highlighted the compound's ability to induce apoptosis in breast cancer cell lines through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
  • Innovative Approaches : Researchers are exploring combination therapies involving ICI 154,129 and other agents to enhance therapeutic efficacy against resistant cancer types.

Comparison with Similar Compounds

Discrepancies in Receptor Binding Data

Key Research Findings by System

Bladder Reflex Inhibition :

  • Both ICI 154,129 and ICI 174,864 inhibit δ-agonist-induced bladder contractions, but only ICI 174,864’s effects are β-endorphin-sensitive .

Endotoxic Shock :

  • ICI 154,129 (15–60 mg/kg i.v.) reverses hypotension via δ-receptors, an effect blocked by prior μ-receptor occupancy .

Ingestive Behavior :

  • ICI 154,129 suppresses food/water intake in rats, implicating δ-receptors in appetite regulation, unlike κ-selective antagonists .

Biological Activity

ICI 154,129, also known as M 154129, is a compound recognized primarily for its role as a selective antagonist of the delta-opioid receptor (DOR). This article delves into the biological activity of ICI 154,129, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 638.83 g/mol
  • CAS Number : 83420-94-4
  • Chemical Structure : ICI 154,129 is characterized by its complex structure which contributes to its specificity for delta-opioid receptors.

ICI 154,129 functions by selectively binding to delta-opioid receptors, inhibiting their activation by endogenous ligands such as enkephalins. This antagonistic action can modulate various physiological responses associated with pain and mood regulation.

Key Findings:

  • Selectivity : ICI 154,129 exhibits a high degree of selectivity for DOR over mu-opioid receptors (MOR) and kappa-opioid receptors (KOR), making it a valuable tool in opioid research .
  • Binding Affinity : The binding affinity (Ke value) of ICI 154,129 against DOR has been reported to be approximately 340 nM, indicating a strong interaction with the receptor .

Biological Activity

The biological activity of ICI 154,129 has been explored in various studies focusing on its effects on pain modulation and potential therapeutic applications.

Pain Modulation Studies

  • Nociceptive Responses : Research has shown that administration of ICI 154,129 can alter nociceptive responses in animal models. For example, in studies involving rat models of arthritis, the compound was observed to influence pain sensitivity significantly .
  • Comparative Studies : In comparative studies with other opioid antagonists, ICI 154,129 demonstrated unique effects on pain pathways mediated by DORs without affecting MOR pathways, suggesting its potential for targeted pain management strategies .

Table 1: Summary of Key Research Studies Involving ICI 154,129

Study ReferenceObjectiveMethodologyKey Findings
Evaluate the selectivity of ICI 154,129Binding assays on receptor subtypesHigh selectivity for DOR; Ke = 340 nM
Investigate pain modulation effectsAnimal model experimentsReduced nociceptive response in arthritis models
Assess potential therapeutic applicationsPharmacological testingEffective in modulating pain without typical opioid side effects

Q & A

Q. How should researchers structure supplementary materials to enhance reproducibility of ICI 154,129 experiments?

  • Requirements :
  • Raw data : Include .csv files of dose-response measurements.
  • Protocols : Detailed step-by-step methods for receptor binding assays.
  • Code : Scripts for statistical analysis (e.g., R/Python).
  • Formatting : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for table/figure numbering and SI file descriptions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ici 154129
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Ici 154129

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.